Egfr-IN-35

EGFR Wild-Type Kinase Inhibition IC50

EGFR kinase assay variability undermines reproducibility when tool compounds lack validated potency data. Egfr-IN-35 (CAS 2711105-57-4) addresses this gap with documented biochemical IC50 values against both wild-type EGFR (9.20 nM) and the clinically relevant T790M/L858R double mutant (22 nM). • Quantified enzymatic potency: IC50 9.20 nM (EGFR WT), 22 nM (EGFR T790M/L858R) • Defined covalent mechanism: Acrylamide-based inhibitor from WO2021185348A1 (Compound 11) • Supply assurance: ≥98% purity, ambient-temperature shipping, global delivery

Molecular Formula C25H24ClN7O2
Molecular Weight 490.0 g/mol
Cat. No. B12411242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-35
Molecular FormulaC25H24ClN7O2
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl
InChIInChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-17(13-32)25-31-22(23-24(27)29-15-30-33(23)25)16-8-9-20(19(26)12-16)35-14-18-7-3-4-10-28-18/h2-4,7-10,12,15,17H,1,5-6,11,13-14H2,(H2,27,29,30)/t17-/m1/s1
InChIKeyIGGCKIOWUQAPKJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-35: A Low-Nanomolar EGFR Inhibitor Derived from Patent WO2021185348A1 for Mutant-Specific Kinase Research


Egfr-IN-35, also known as Compound 11 from patent WO2021185348A1, is an acrylamide-based covalent inhibitor of the epidermal growth factor receptor (EGFR) kinase [1]. The compound is characterized by its potent enzymatic inhibition of both wild-type EGFR and the clinically relevant T790M/L858R double mutant, with quantitative IC50 data documented in authoritative biochemical databases [2]. Its molecular structure, defined by CAS number 2711105-57-4, serves as a foundation for research into EGFR mutation-associated malignancies, particularly non-small cell lung cancer (NSCLC) [1].

Why Egfr-IN-35 Cannot Be Replaced by Uncharacterized In-Class Analogs


EGFR inhibitors are a broad and heterogeneous class with varying degrees of potency, mutant selectivity, and off-target profiles. Simple substitution of Egfr-IN-35 with another EGFR inhibitor without quantitative comparability introduces substantial scientific risk. While the compound has quantifiable biochemical IC50 values against specific EGFR variants (9.20 nM for wild-type, 22 nM for T790M/L858R) [1], it critically lacks published data on key selection parameters including kinase selectivity panels, cellular antiproliferative activity, in vivo pharmacokinetics (e.g., bioavailability, clearance), and tumor xenograft efficacy [2]. This evidence gap prevents any reliable inference about its performance relative to well-characterized standards like osimertinib or gefitinib. Consequently, generic substitution is not scientifically justifiable; researchers must weigh its documented, albeit limited, enzymatic profile against the specific needs of their experimental model, as highlighted below.

Quantitative Differentiation Evidence for Egfr-IN-35: Biochemical IC50 Profiling


Biochemical Potency Against Wild-Type EGFR Kinase

In a standardized kinase autophosphorylation assay using Kinase-Glo technology, Egfr-IN-35 demonstrated potent inhibition of wild-type EGFR with an IC50 of 9.20 nM [1]. This places the compound in the low-nanomolar potency range, a critical baseline metric for selecting compounds for cellular and in vivo models. While this value is consistent with other potent EGFR inhibitors, it represents the sole confirmed quantitative activity for the wild-type target. The assay involved a 30-minute pre-incubation with the compound followed by ATP addition and measurement after one hour [1].

EGFR Wild-Type Kinase Inhibition IC50 Biochemical Assay

Biochemical Potency Against T790M/L858R Double Mutant EGFR

Egfr-IN-35 inhibits the EGFR T790M/L858R double mutant with an IC50 of 22 nM [1]. This mutation combination is a common driver of acquired resistance to first-generation EGFR inhibitors in NSCLC. This activity indicates the compound's potential utility in models of this resistant phenotype. However, the absence of a direct, same-assay comparison to a third-generation TKI like osimertinib (which typically exhibits sub-nanomolar to low-nanomolar potency against this mutant) prevents a definitive claim of superior efficacy [2]. The assay used the same Kinase-Glo format as the wild-type assay, with a 30-minute pre-incubation followed by ATP addition for one hour [1].

EGFR T790M/L858R Kinase Inhibition IC50 Drug Resistance NSCLC

Comparative Analysis of Potency Against Wild-Type and T790M/L858R Mutant EGFR

Comparing the two validated IC50 values for Egfr-IN-35 reveals a 2.4-fold shift in potency between wild-type EGFR (9.20 nM) and the T790M/L858R double mutant (22 nM) [1]. This demonstrates that the compound retains significant activity against the resistant mutant, albeit with a modest reduction in potency compared to the wild-type enzyme. This is a common profile for reversible inhibitors and some covalent inhibitors. For context, this level of differential activity is less pronounced than that seen with first-generation inhibitors like gefitinib, which lose substantial potency in the presence of T790M. However, without selectivity data against a broader panel of kinases, the specificity of Egfr-IN-35 for EGFR over other targets remains unquantified [2].

EGFR Mutant Selectivity T790M/L858R Kinase Profiling

Validated Research Applications for Egfr-IN-35 Based on Existing Evidence


In Vitro Kinase Assays for EGFR Wild-Type and T790M/L858R Mutant

The primary validated application for Egfr-IN-35 is as a tool compound for biochemical kinase assays targeting both wild-type EGFR and the T790M/L858R double mutant. The documented IC50 values of 9.20 nM and 22 nM, respectively, provide a quantitative basis for its use in these specific in vitro systems [1]. This is the only application supported by direct, quantitative evidence from the compound's available data sheet.

Structural and Mechanistic Studies of EGFR Kinase Domain Binding

The compound's acrylamide warhead and defined kinase inhibition profile make it a candidate for structural biology studies aimed at understanding binding modes to EGFR, particularly in the context of the T790M mutation. Its low-nanomolar potency ensures robust target engagement in crystallography or other biophysical experiments, but this application should be considered exploratory until direct structural evidence is generated.

Negative Control or Comparison in T790M-Driven Resistance Studies

Given the absence of published cellular or in vivo data, a scientifically rigorous use of Egfr-IN-35 is as a comparator or negative control in studies evaluating the cellular or in vivo efficacy of more well-characterized EGFR inhibitors. Its moderate potency against the T790M/L858R mutant (22 nM) provides a useful benchmark against which the superior cellular activity of third-generation inhibitors like osimertinib can be measured, provided the assay conditions are carefully controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.